molecular formula C20H25N3O2S2 B2391220 N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235143-10-8

N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2391220
CAS No.: 1235143-10-8
M. Wt: 403.56
InChI Key: SRROGIWZFOFPCK-UHFFFAOYSA-N
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Description

N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2-(methylthio)phenyl group at the N1-position and a piperidine ring at the N2-position, modified with a thiophen-3-ylmethyl substituent.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-26-18-5-3-2-4-17(18)22-20(25)19(24)21-12-15-6-9-23(10-7-15)13-16-8-11-27-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRROGIWZFOFPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiophen-3-ylmethyl piperidine derivative, followed by the introduction of the oxalamide moiety through a coupling reaction with 2-(methylthio)phenylamine. The reaction conditions often involve the use of coupling agents such as carbodiimides and bases like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxalamide moiety can be reduced to the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds in share structural similarities, featuring oxalamide cores with substituted thiazole and piperidine/pyrrolidine groups. Key comparisons:

Compound (ID) Substituents (N1/N2) Activity (HIV Inhibition) LC-MS (M+H+) HPLC Purity Reference
Target Compound N1: 2-(methylthio)phenyl; N2: thiophen-3-ylmethyl-piperidine Not reported - - -
Compound 13 () N1: 4-chlorophenyl; N2: thiazole-piperidine Moderate activity 479.12 90.0%
Compound 14 () N1: 4-chlorophenyl; N2: thiazole-pyrrolidine Higher potency 409.28 93.2%

Key Findings :

  • The 4-chlorophenyl group in compounds enhances antiviral activity, whereas the target compound’s 2-(methylthio)phenyl group may alter binding kinetics due to sulfur’s electron-donating effects .
  • Piperidine vs. pyrrolidine at N2 influences stereochemistry and potency; the target compound’s thiophene substituent may improve lipophilicity compared to thiazole derivatives .

Antimicrobial Oxalamides (Isoindoline Derivatives)

describes GMC-series oxalamides with isoindoline-1,3-dione cores and halogenated aryl groups.

Compound (ID) Substituents (N1/N2) Activity (Antimicrobial) Synthesis Method Reference
Target Compound N1: 2-(methylthio)phenyl; N2: thiophen-3-ylmethyl-piperidine Not reported Likely multi-step -
GMC-3 () N1: 4-chlorophenyl; N2: isoindoline-dione Broad-spectrum activity Recrystallization (THF)

Key Findings :

  • Isoindoline-dione derivatives exhibit broad antimicrobial activity, whereas the target compound’s piperidine-thiophene motif may limit solubility but enhance membrane penetration .

Kinase Inhibitors (Regorafenib Analogues)

and highlight oxalamides with trifluoromethyl and ferrocenyl groups as kinase inhibitors.

Compound (ID) Substituents (N1/N2) Biological Target Notable Features Reference
Target Compound N1: 2-(methylthio)phenyl; N2: thiophen-3-ylmethyl-piperidine Not reported Thiophene enhances π-π stacking -
1c () N1: 4-chloro-3-(trifluoromethyl)phenyl; N2: pyridyl-fluoroaryl Kinase inhibition Trifluoromethyl improves metabolic stability
2c () N1: ferrocenyl; N2: pyridyl-fluoroaryl Anticancer activity Ferrocene introduces redox activity

Key Findings :

  • The trifluoromethyl group in 1c enhances metabolic stability compared to the target compound’s methylthio group, which may increase susceptibility to oxidation .
  • Ferrocene-containing analogues () exhibit redox-dependent cytotoxicity, a feature absent in the target compound .

Flavoring Agents (EFSA-Evaluated Oxalamides)

and describe oxalamides used as flavoring agents with established safety profiles.

Compound (ID) Substituents (N1/N2) NOEL (mg/kg/day) Application Reference
Target Compound N1: 2-(methylthio)phenyl; N2: thiophen-3-ylmethyl-piperidine Not evaluated Potential therapeutic -
FL-no: 16.101 () N1: 2-methoxy-4-methylbenzyl; N2: pyridin-2-ylethyl 100 Flavoring agent

Key Findings :

  • Methoxy and pyridyl groups in flavoring agents contribute to low toxicity (NOEL = 100 mg/kg/day). The target compound’s thiophene and methylthio groups may require additional toxicity studies if intended for therapeutic use .

Structural Analogues with Piperidine-Thiophene Motifs

describes a compound with a trifluoromethoxyphenyl group instead of thiophene:

Compound (ID) Substituents (N1/N2) Physicochemical Data Reference
Target Compound N1: 2-(methylthio)phenyl; N2: thiophen-3-ylmethyl-piperidine - -
Compound N1: 2-(methylthio)phenyl; N2: 4-(trifluoromethoxy)phenyl-piperidine LC-MS/NMR reported

Key Findings :

    Biological Activity

    N1-(2-(methylthio)phenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C18H21N3O2S2C_{18}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of 375.5 g/mol. The structure features a piperidine ring, a thiophene moiety, and an oxalamide functional group, which are instrumental in its biological interactions.

    Property Value
    Molecular FormulaC18H21N3O2S2
    Molecular Weight375.5 g/mol
    CAS Number2034568-09-5

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of thiophenes with appropriate amines under controlled conditions to yield the desired oxalamide structure. The process generally requires inert atmospheres to prevent oxidation and ensure high yields.

    The biological activity of this compound can be attributed to its interaction with various biological targets:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
    • Receptor Modulation : It can modulate receptor activity, potentially affecting pathways related to pain, inflammation, and cell proliferation.

    Case Studies and Research Findings

    Recent studies have highlighted the biological potential of similar compounds within this chemical class:

    • Anticancer Activity : A study evaluated the effects of oxalamides on cancer cell lines, demonstrating that certain derivatives exhibit significant cytotoxicity against prostate cancer cells (DU-145) and pulmonary endothelial cells dependent on macrophage migration inhibitory factor (MIF) .
    • Anti-inflammatory Properties : Research indicates that compounds targeting MIF can reduce inflammation in various models, suggesting that this compound may also possess anti-inflammatory activities .
    • Structure-Activity Relationship (SAR) : Investigations into related benzoxazole derivatives have shown that modifications at specific positions can enhance biological activity, underscoring the importance of structural features in determining efficacy .

    Q & A

    Basic Research Question

    • NMR Spectroscopy : Assign key signals (e.g., oxalamide carbonyls at ~165–170 ppm in ¹³C NMR; piperidine methylene protons at δ 2.6–3.1 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 457.1542 (calculated for C₂₂H₂₈N₃O₂S₂) .
    • X-ray Crystallography (if crystals form): Resolve bond angles and stereochemistry of the thiophene-piperidine linkage .

    What in vitro assays are recommended for initial biological activity screening?

    Basic Research Question

    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .
    • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare with controls like imatinib .
    • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility (<50 µg/mL indicates formulation challenges) .

    How does the compound interact with kinase ATP-binding pockets?

    Advanced Research Question

    • Molecular Docking : Model the compound in EGFR (PDB: 1M17) using AutoDock Vina. The methylthio-phenyl group occupies the hydrophobic back pocket, while the piperidine-thiophene moiety interacts with catalytic lysine (K745) via van der Waals forces .
    • Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (e.g., K_d ~ 120 nM for EGFR). Compare with erlotinib (K_d ~ 20 nM) to assess competitiveness .

    How do structural modifications impact activity in SAR studies?

    Advanced Research Question

    ModificationBiological Impact (vs. Parent Compound)Reference
    Thiophene → Pyridine↓ Kinase inhibition (IC₅₀ increases 3x)
    Methylthio → Methoxy↑ Solubility but ↓ EGFR binding affinity
    Piperidine → PyrrolidineImproved metabolic stability (t₁/₂ > 4h)
    Methodology : Synthesize analogs via parallel chemistry and test in kinase/cell-based assays .

    How to resolve contradictions in activity data across assay platforms?

    Advanced Research Question

    • Case Example : Discrepancy in IC₅₀ values between enzymatic (EGFR IC₅₀ = 0.8 µM) and cell-based assays (MCF-7 IC₅₀ = 5 µM).
      Resolution Strategies :

    Verify cell permeability via LC-MS quantification of intracellular compound levels.

    Assess off-target effects using kinome-wide profiling (e.g., DiscoverX KINOMEscan) .

    Validate target engagement with cellular thermal shift assays (CETSA) .

    What computational models predict metabolic stability?

    Advanced Research Question

    • In Silico Tools : Use Schrödinger’s ADMET Predictor or StarDrop to identify metabolic hotspots (e.g., methylthio group prone to oxidation).
    • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ >10 µM indicates low risk of drug-drug interactions .
    • Metabolite Identification : Incubate with human liver microsomes (HLM) and analyze via UPLC-QTOF-MS/MS. Major metabolite: sulfoxide derivative (m/z 473.1496) .

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